N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-(3-methoxyphenyl)ethanamine;hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-(3-methoxyphenyl)ethanamine;hydrochloride typically involves the reaction of 1,5-dimethylpyrazole with a suitable benzyl halide derivative under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The resulting intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-(3-methoxyphenyl)ethanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-(3-methoxyphenyl)ethanamine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-(3-methoxyphenyl)ethanamine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(1,5-dimethylpyrazol-4-yl)methyl]-3,5-dimethylbenzamide
- N-[(1,5-dimethylpyrazol-4-yl)methyl]-4-phenylbenzamide
Uniqueness
N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-(3-methoxyphenyl)ethanamine;hydrochloride is unique due to its specific substitution pattern and the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H22ClN3O |
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Molecular Weight |
295.81 g/mol |
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-(3-methoxyphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C15H21N3O.ClH/c1-12-14(11-17-18(12)2)10-16-8-7-13-5-4-6-15(9-13)19-3;/h4-6,9,11,16H,7-8,10H2,1-3H3;1H |
InChI Key |
ICWPWVUJUSPOSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CNCCC2=CC(=CC=C2)OC.Cl |
Origin of Product |
United States |
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